molecular formula C13H18ClNO4S B4037702 4-(5-Chloro-2-methoxybenzenesulfonyl)-2,6-dimethylmorpholine

4-(5-Chloro-2-methoxybenzenesulfonyl)-2,6-dimethylmorpholine

Cat. No.: B4037702
M. Wt: 319.80 g/mol
InChI Key: SGHJQVRLLNHPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Chloro-2-methoxybenzenesulfonyl)-2,6-dimethylmorpholine is a chemical compound known for its unique structure and properties It is characterized by the presence of a morpholine ring substituted with a 5-chloro-2-methoxybenzenesulfonyl group and two methyl groups at the 2 and 6 positions

Scientific Research Applications

4-(5-Chloro-2-methoxybenzenesulfonyl)-2,6-dimethylmorpholine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Safety and Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Preparation Methods

The synthesis of 4-(5-Chloro-2-methoxybenzenesulfonyl)-2,6-dimethylmorpholine typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2,6-dimethylmorpholine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

4-(5-Chloro-2-methoxybenzenesulfonyl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-methoxybenzenesulfonyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(5-Chloro-2-methoxybenzenesulfonyl)-2,6-dimethylmorpholine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(5-chloro-2-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO4S/c1-9-7-15(8-10(2)19-9)20(16,17)13-6-11(14)4-5-12(13)18-3/h4-6,9-10H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHJQVRLLNHPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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